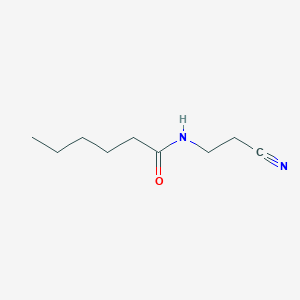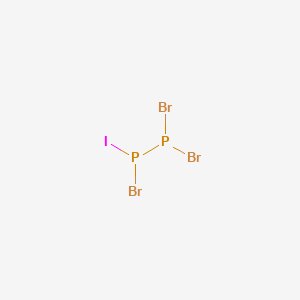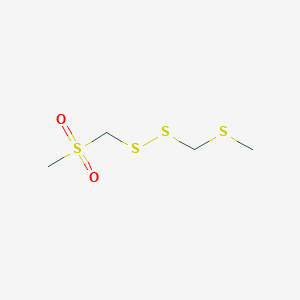
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile is an organic compound with a complex structure that includes a chloro group, a nitrile group, and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Condensation Reactions: The enone system can participate in aldol condensations with aldehydes or ketones.
Cyclization Reactions: The nitrile group can react with nucleophiles to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, hydrazines
Solvents: Acetonitrile, ethanol, dichloromethane
Catalysts: Lewis acids like aluminum chloride or boron trifluoride
Major Products
The major products formed from these reactions include substituted benzonitriles, heterocyclic compounds, and various enone derivatives.
Scientific Research Applications
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile involves its interaction with nucleophiles and electrophiles. The chloro group and the enone system are key reactive sites that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzonitrile: Contains a chloro group and a nitrile group.
4-(1-Chloro-3-oxoprop-1-en-1-yl)phenyl acetate: Similar structure but with an acetate group instead of a nitrile group.
4-(1-Chloro-3-oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
This compound is unique due to its combination of a chloro group, a nitrile group, and a conjugated enone system. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
148682-12-6 |
|---|---|
Molecular Formula |
C10H6ClNO |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
4-(1-chloro-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H6ClNO/c11-10(5-6-13)9-3-1-8(7-12)2-4-9/h1-6H |
InChI Key |
LSLWZASXPAZZBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4R)-2,2-Diethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B12553298.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)


![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)



![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

